Sodium mesitylene sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

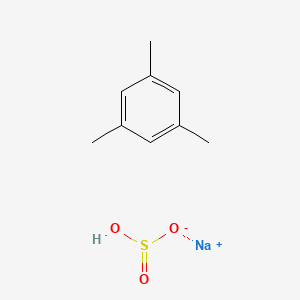

Sodium mesitylene sulfonic acid is an organosulfur compound characterized by the presence of a sulfonic acid group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This compound is known for its strong acidic properties and is widely used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium mesitylene sulfonic acid can be synthesized through the sulfonation of mesitylene. The process involves the reaction of mesitylene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include:

Sulfonation: Mesitylene is reacted with concentrated sulfuric acid at elevated temperatures.

Neutralization: The resulting mesitylene sulfonic acid is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Sulfonation: Using a continuous reactor to ensure consistent sulfonation of mesitylene.

Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide and then crystallized to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium mesitylene sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different sulfur-containing compounds.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed:

Sulfonic Acid Derivatives: Formed through oxidation.

Sulfur-Containing Compounds: Resulting from reduction reactions.

Substituted Mesitylene Compounds: Produced via substitution reactions.

Scientific Research Applications

Sodium mesitylene sulfonic acid has diverse applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including esterification and alkylation.

Biology: Employed in biochemical assays and as a reagent in protein modification studies.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, surfactants, and as an electrolyte in electrochemical applications.

Mechanism of Action

The mechanism of action of sodium mesitylene sulfonic acid involves its strong acidic properties, which facilitate various chemical reactions. The sulfonic acid group acts as a proton donor, enabling catalytic activity in esterification and alkylation reactions. Additionally, its ability to form stable sulfonate salts makes it valuable in electrochemical applications.

Comparison with Similar Compounds

Methanesulfonic Acid: Another strong acid with similar applications in catalysis and electrochemistry.

Toluene Sulfonic Acid: Used in similar reactions but has different reactivity due to the toluene ring structure.

Benzene Sulfonic Acid: Shares similar properties but differs in the aromatic ring structure.

Uniqueness: Sodium mesitylene sulfonic acid is unique due to the presence of three methyl groups on the benzene ring, which influence its reactivity and solubility. This structural difference makes it particularly effective in specific catalytic and electrochemical applications.

Biological Activity

Sodium mesitylene sulfonic acid (also known as sodium 2-mesitylenesulfonate) is a sulfonic acid derivative that has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and relevant case studies.

This compound is characterized by its sulfonate group, which imparts unique properties that facilitate its use in chemical reactions and biological systems. It can be synthesized through the sulfonation of mesitylene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide.

Biological Activity

1. Antimicrobial Properties

Research indicates that sulfonic acids, including this compound, exhibit antimicrobial properties. A study demonstrated that sulfonates can inhibit the growth of various bacterial strains by disrupting cell membrane integrity and interfering with metabolic processes. This suggests potential applications in developing antimicrobial agents .

2. Role in Drug Synthesis

this compound serves as a versatile reagent in organic synthesis, particularly in the preparation of pharmaceuticals. Its ability to act as a sulfonylating agent allows for the introduction of sulfonyl groups into organic molecules, which is crucial for enhancing the pharmacological properties of drug candidates .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various sulfonates, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings highlight the potential of this compound as a candidate for developing new antimicrobial therapies .

Case Study 2: Synthesis of Sulfonamide Antibiotics

this compound has been utilized in synthesizing sulfonamide antibiotics. In one research effort, it was employed as a catalyst in the reaction between amines and sulfur dioxide to form sulfonamides. The reaction conditions were optimized to achieve high yields (up to 90%) under mild conditions, showcasing its utility in pharmaceutical chemistry .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 64 | Moderate |

| Escherichia coli | 128 | Weak |

| Bacillus subtilis | 32 | Strong |

Table 2: Synthetic Applications of this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Sulfonylation | Sulfonamide Antibiotics | 90 |

| C–H Activation | Vinyl Sulfones | 85 |

| Electrophilic Aromatic Substitution | Functionalized Aromatics | 75 |

Properties

Molecular Formula |

C9H13NaO3S |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

sodium;hydrogen sulfite;1,3,5-trimethylbenzene |

InChI |

InChI=1S/C9H12.Na.H2O3S/c1-7-4-8(2)6-9(3)5-7;;1-4(2)3/h4-6H,1-3H3;;(H2,1,2,3)/q;+1;/p-1 |

InChI Key |

KFXNBFHTTLQEQY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C.OS(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.